molecular formula C15H9F2N3O3 B1450110 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid CAS No. 2088945-75-7

4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid

Cat. No. B1450110
CAS RN: 2088945-75-7
M. Wt: 317.25 g/mol
InChI Key: VXXYFGBQOYBMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid” is a compound that contains an imidazo[1,2-a]pyridine core . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various methods. The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid involves the inhibition of specific enzymes and signaling pathways within cells. This compound has been shown to inhibit the activity of enzymes such as protein kinases and phosphodiesterases, as well as modulating the activity of signaling pathways such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application of the compound. This compound has been shown to have potent anti-inflammatory, anti-cancer, and anti-viral effects, as well as modulating cellular metabolism and protein expression.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid in lab experiments include its potent inhibitory effects on enzymes and signaling pathways, as well as its diverse range of biochemical and physiological effects. However, limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise for synthesis and handling.

Future Directions

There are many potential future directions for research involving 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid. Some possible areas of investigation include the development of novel drugs based on this compound, the exploration of its effects on specific signaling pathways and cellular processes, and the investigation of its potential as a tool for studying protein-protein interactions and other aspects of molecular biology.

Scientific Research Applications

4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid has been used in a wide range of scientific research applications, including studies of protein-protein interactions, drug development, and cancer research. This compound has been shown to have potent inhibitory effects on a variety of enzymes and signaling pathways, making it a valuable tool for investigating the underlying mechanisms of disease and drug action.

properties

IUPAC Name

4-fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O3/c16-9-3-4-20-12(7-18-13(20)6-9)14(21)19-11-5-8(15(22)23)1-2-10(11)17/h1-7H,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXYFGBQOYBMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)C2=CN=C3N2C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
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4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Reactant of Route 3
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Reactant of Route 4
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Reactant of Route 6
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.